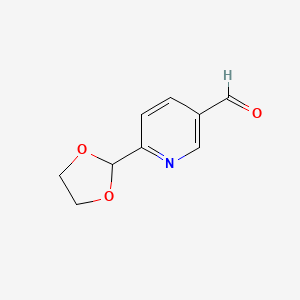

6-(1,3-Dioxolan-2-YL)nicotinaldehyde

Description

6-(1,3-Dioxolan-2-yl)nicotinaldehyde is a nicotinaldehyde derivative featuring a 1,3-dioxolane ring substituent at the 6-position of the pyridine core. This compound is commercially available, with multiple suppliers listed in chemical databases (e.g., CAS-associated entries in ), though its exact synthesis route and biological applications remain less documented compared to other nicotinaldehyde derivatives.

Properties

CAS No. |

1256819-17-6 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

6-(1,3-dioxolan-2-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H9NO3/c11-6-7-1-2-8(10-5-7)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |

InChI Key |

CKBGNLYBDWVECH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=NC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Dioxolan-2-YL)nicotinaldehyde typically involves the formation of the 1,3-dioxolane ring through the acetalization of nicotinaldehyde with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride . The reaction is usually carried out under reflux conditions with the continuous removal of water to drive the equilibrium towards the formation of the dioxolane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(1,3-Dioxolan-2-YL)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.

Major Products:

Oxidation: 6-(1,3-Dioxolan-2-YL)nicotinic acid.

Reduction: 6-(1,3-Dioxolan-2-YL)nicotinyl alcohol.

Substitution: this compound imine or hydrazone derivatives.

Scientific Research Applications

6-(1,3-Dioxolan-2-YL)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,3-Dioxolan-2-YL)nicotinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with primary amines, which are key intermediates in various biochemical pathways . The dioxolane ring provides stability and can act as a protecting group for the aldehyde, allowing selective reactions at other functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinaldehyde derivatives are widely studied for their inhibitory activity against nicotinamidases and other enzymes. Below is a detailed comparison of 6-(1,3-Dioxolan-2-yl)nicotinaldehyde with structurally related analogs, focusing on molecular properties, inhibitory potency, and commercial availability.

Table 1: Comparative Analysis of Nicotinaldehyde Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Ki (µM) | Price (1g) | Suppliers |

|---|---|---|---|---|---|---|

| Nicotinaldehyde | None (parent compound) | C₆H₅NO | 107.11 | 0.18† | N/A | N/A |

| 5-Bromo-nicotinaldehyde | Bromo (-Br) | C₆H₄BrNO | 202.01 | 0.72† | N/A | N/A |

| 6-(2-Furyl)nicotinaldehyde | 2-Furyl | C₁₀H₇NO₂ | 173.16 | N/A | ¥62,500‡ | 1‡ |

| This compound | 1,3-Dioxolane | C₉H₁₀N₂O₂ | 178.18 | N/A | ~¥26,100‡ | ≥2§ |

Notes:

- † Ki values from nicotinamidase inhibition assays ().

- ‡ Pricing inferred from (6-(2-Furyl)nicotinaldehyde priced at ¥62,500/g; 6-(1,3-Dioxolan-2-yl) analog estimated from structurally similar entries).

- § Supplier data from .

Key Findings:

Substituent Effects on Inhibitory Activity: The parent compound nicotinaldehyde exhibits strong inhibition (Ki = 0.18 µM) against nicotinamidases due to its small size and direct interaction with the enzyme active site . 5-Bromo-nicotinaldehyde shows reduced potency (Ki = 0.72 µM), likely due to steric hindrance from the bulky bromo group . For this compound, the dioxolane group may balance steric and electronic effects.

Structural and Commercial Considerations :

- 6-(2-Furyl)nicotinaldehyde has a planar, aromatic furyl group that may reduce solubility compared to the dioxolane analog. Its high price (¥62,500/g) reflects synthetic complexity .

- This compound is moderately priced (~¥26,100/g), suggesting simpler synthesis (e.g., acetal protection of a carbonyl precursor). Its commercial availability (≥2 suppliers) enhances accessibility for research .

Potential Applications: Nicotinaldehyde derivatives are primarily used as enzyme inhibitors. The dioxolane analog’s stability and polarity make it a candidate for prodrug design or targeted delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.